molecular formula C16H15Br2NNaO2 B15198295 4-(3,5-Dibromo-4-hydroxyphenyl)imino-5-methyl-2-propan-2-yl-1-cyclohexa-2,5-dienone; sodium

4-(3,5-Dibromo-4-hydroxyphenyl)imino-5-methyl-2-propan-2-yl-1-cyclohexa-2,5-dienone; sodium

Cat. No.: B15198295
M. Wt: 436.09 g/mol
InChI Key: YRNOSWRFVURKMT-UHFFFAOYSA-N
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Description

2,6-Dibromophenolindothymol sodium salt is an organic reagent used for the qualitative or quantitative determination of chemical elements. It is also used for the separation, enrichment, and identification of hidden organic compounds . This compound is known for its distinctive properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromophenolindothymol sodium salt typically involves the bromination of phenolindothymol under controlled conditions. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions, including temperature and time, are optimized to achieve the desired product with high purity .

Industrial Production Methods

Industrial production of 2,6-Dibromophenolindothymol sodium salt follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is then purified through crystallization or other separation techniques to obtain the final compound with the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromophenolindothymol sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dibromophenolindothymol sodium salt has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,6-Dibromophenolindothymol sodium salt involves its interaction with specific molecular targets and pathways. The compound acts as an electron acceptor or donor in redox reactions, leading to changes in the oxidation state of the target molecules. This property is exploited in various analytical and diagnostic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichlorophenolindothymol sodium salt
  • 2,6-Diiodophenolindothymol sodium salt
  • 2,6-Difluorophenolindothymol sodium salt

Uniqueness

2,6-Dibromophenolindothymol sodium salt is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Compared to its chlorinated, iodinated, and fluorinated counterparts, the brominated compound exhibits different reactivity and stability, making it suitable for specific applications.

Properties

Molecular Formula

C16H15Br2NNaO2

Molecular Weight

436.09 g/mol

InChI

InChI=1S/C16H15Br2NO2.Na/c1-8(2)11-7-14(9(3)4-15(11)20)19-10-5-12(17)16(21)13(18)6-10;/h4-8,21H,1-3H3;

InChI Key

YRNOSWRFVURKMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=CC1=NC2=CC(=C(C(=C2)Br)O)Br)C(C)C.[Na]

Origin of Product

United States

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